4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde
Description
4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative featuring a nitro (-NO₂) group at the 4-position of one phenyl ring, a trifluoromethyl (-CF₃) group at the 4'-position of the second ring, and a carbaldehyde (-CHO) substituent at the 2-position. This compound is structurally significant due to its electron-withdrawing groups (NO₂ and CF₃), which modulate electronic properties, and the aldehyde moiety, which enhances reactivity in condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
5-nitro-2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)11-3-1-9(2-4-11)13-6-5-12(18(20)21)7-10(13)8-19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYKKASMRCWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of 4-Nitro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Nitro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of 4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer progression.
- Case Study : A study investigated its effects on human cancer cell lines, demonstrating that it inhibited cell proliferation and induced apoptosis. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Its efficacy against various bacterial strains makes it a candidate for further development into therapeutic agents.
- Case Study : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria. The structure's trifluoromethyl group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Optoelectronic Applications
Due to its unique electronic properties, 4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde is being investigated for use in optoelectronic devices.
- Data Table: Optoelectronic Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
These properties suggest potential applications in organic light-emitting diodes (OLEDs) and laser technologies.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthesis Pathways
Several synthetic routes have been developed to produce 4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde efficiently:
- Route A : Starting from commercially available trifluoromethylated biphenyl derivatives.
- Route B : Utilizing nitration reactions followed by formylation techniques.
Mechanism of Action
The mechanism of action of 4-Nitro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues include:
2-(4'-Methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate (VM-6) Molecular Formula: C₂₃H₁₇F₃N₂O₅ (vs. C₁₄H₈F₃NO₃ for the target compound). Functional Groups: VM-6 contains a carboxamido (-CONH-) linkage and a nitrate ester (-ONO₂), contrasting with the target’s aldehyde and nitro groups. Physical Properties: VM-6 has a melting point of 127–129°C and a yield of 48.02%, suggesting lower stability compared to the target compound, which likely benefits from stronger intramolecular interactions due to its planar aldehyde group .
4'-(Trifluoromethyl)biphenyl-4-carbaldehyde
- Structural Difference : The aldehyde group is at the 4-position (vs. 2-position in the target). This positional isomerism affects electronic distribution; the 2-aldehyde in the target compound may induce greater steric hindrance and altered conjugation with the biphenyl system .
Reactivity and Spectral Data
- Infrared (IR) Spectroscopy: The target compound’s aldehyde group would exhibit a strong C=O stretch near 1700 cm⁻¹, similar to VM-6’s carbonyl peak at 1700 cm⁻¹ . The nitro group (NO₂) typically shows asymmetric and symmetric stretches at 1520–1350 cm⁻¹, absent in VM-6 but present in the target.
- ¹H-NMR :
Comparative Data Table
Key Research Insights
- Electronic Effects : The nitro and trifluoromethyl groups in the target compound create a strong electron-deficient aromatic system, enhancing its utility in charge-transfer complexes or as a precursor for pharmaceuticals.
- Positional Isomerism : The 2-aldehyde group may hinder crystallization compared to 4-aldehyde isomers, affecting applications in crystal engineering .
- Synthetic Challenges: Introducing multiple electron-withdrawing groups (e.g., NO₂ and CF₃) on biphenyl systems requires precise control to avoid side reactions, as seen in VM-6’s moderate yield .
Biological Activity
4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde (chemical formula: C14H8F3NO3) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
- Molecular Formula: C14H8F3NO3
- Molecular Weight: 303.21 g/mol
- CAS Number: 1261467-08-6
- Structure: The compound features a biphenyl structure with a nitro group and a trifluoromethyl group, which may influence its reactivity and biological interactions.
Anticancer Activity
Research indicates that 4-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF7 (Breast) | 3.2 |
| A549 (Lung) | 4.5 |
| HCT116 (Colon) | 2.8 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially mediated through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its anticancer effects, studies have explored the antimicrobial properties of this compound. It has shown activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Mycobacterium tuberculosis | 8 |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent .
Mechanistic Insights
The biological activity of 4-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde is likely influenced by its structural features. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets. Additionally, the nitro group can undergo reduction in biological systems, potentially leading to reactive intermediates that contribute to its cytotoxic effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies on Tumor Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
- Combination Therapy : When used in combination with standard chemotherapeutics such as doxorubicin, the compound exhibited synergistic effects, enhancing overall efficacy while reducing toxicity profiles in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
